molecular formula C13H14N2O2 B2798854 1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-4-carboxamide CAS No. 2308316-28-9

1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-4-carboxamide

Cat. No. B2798854
CAS RN: 2308316-28-9
M. Wt: 230.267
InChI Key: QXBIEZXZIFGJRT-UHFFFAOYSA-N
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Description

“1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-4-carboxamide” is a chemical compound. It is a derivative of 3,4-dihydro-2H-quinoline . The quinoline scaffold is a privileged structure in medicinal chemistry and has been reported to harbor vast therapeutic potential .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in medicinal chemistry. Various synthetic methodologies have been developed and reported for the production of quinoline antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .

Future Directions

The future directions for “1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-4-carboxamide” could involve further exploration of its therapeutic potential, given the reported therapeutic potential of quinoline derivatives . Additionally, the development of more efficient and scalable synthetic methodologies could be a focus area .

properties

IUPAC Name

1-prop-2-enoyl-3,4-dihydro-2H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-12(16)15-8-7-10(13(14)17)9-5-3-4-6-11(9)15/h2-6,10H,1,7-8H2,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBIEZXZIFGJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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